tert-butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(1-ethylpyrazol-3-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require a catalyst or a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzyme assays. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
- tert-Butyl N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]carbamate
- tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate
Comparison:
- tert-Butyl N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]carbamate has a chloro substituent on the pyrazole ring, which can influence its reactivity and biological activity .
- tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate lacks the ethyl group on the pyrazole ring, which can affect its steric properties and interaction with molecular targets .
Uniqueness: tert-Butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-14-7-6-9(13-14)8-12-10(15)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPGGCLKWCMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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